molecular formula C15H14N2O3 B2486208 4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1226430-77-8

4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2486208
CAS No.: 1226430-77-8
M. Wt: 270.288
InChI Key: YROSPHYLVZTUAD-UHFFFAOYSA-N
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Description

4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is a complex organic compound that features a cyano group, a hydroxy group, and a furan ring

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often studied in the context of biological activity, such as how a drug interacts with a biological target .

Safety and Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal methods .

Future Directions

Future research on a compound like this could involve exploring its potential uses, such as in pharmaceuticals or materials science, or studying its reactivity to develop new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)

    Nucleophiles: Various amines, alcohols, and thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-2-7-14(20-10)13(18)9-17-15(19)12-5-3-11(8-16)4-6-12/h2-7,13,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSPHYLVZTUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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